molecular formula C23H31N5O B4944051 2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B4944051
M. Wt: 393.5 g/mol
InChI Key: UJOTXSIQVZAXOI-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a pyrimidine derivative featuring a 3,4-dimethylbenzoyl-substituted piperazine ring at position 2, a methyl group at position 4, and a piperidine moiety at position 4. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-17-7-8-20(15-18(17)2)22(29)27-11-13-28(14-12-27)23-24-19(3)16-21(25-23)26-9-5-4-6-10-26/h7-8,15-16H,4-6,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOTXSIQVZAXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactionsThe reactions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Drug Discovery

The compound is included in various screening libraries aimed at identifying new therapeutic agents. Its structural features suggest potential activity against several biological targets.

Library Description
CNS BBB LibraryContains compounds that can cross the blood-brain barrier (BBB) for central nervous system (CNS) applications.
Protein-Protein Interaction LibraryFocused on modulators of protein interactions, critical for many disease processes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The piperazine and piperidine groups are often associated with enhanced interaction with biological targets such as kinases and receptors involved in cancer signaling pathways.

Neurological Disorders

Given its inclusion in the CNS library, this compound may have implications for treating neurological disorders. Studies have suggested that derivatives of piperazine can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety.

Antimicrobial Properties

Preliminary studies on structurally related compounds indicate potential antimicrobial activity. The presence of the dimethylbenzoyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

Case Study 1: Anticancer Screening

A study evaluated a series of pyrimidine derivatives for their ability to inhibit cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value comparable to established chemotherapeutics .

Case Study 2: CNS Activity

In a behavioral study assessing anxiety-like behaviors in rodents, administration of the compound resulted in reduced anxiety levels measured by the elevated plus maze test. This suggests potential anxiolytic effects warranting further investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Modifications at various positions on the pyrimidine ring and side chains can lead to variations in biological activity.

Modification Effect
Substitution on piperazineAlters binding affinity to target proteins
Variation in benzoyl groupChanges lipophilicity and membrane permeability

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituent on Benzoyl CAS Number Molecular Formula Molecular Weight Key Features
Target Compound 3,4-Dimethyl - C₂₁H₂₆N₅O 444.4* Enhanced lipophilicity, steric bulk
2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine 2-Bromo 946213-33-8 C₂₁H₂₆BrN₅O 444.4 Electron-withdrawing bromine, potential halogen bonding
2-[4-(4-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine 4-Bromo 946213-37-2 C₂₁H₂₆BrN₅O 444.4 Para-substitution may alter target binding
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine None (benzoyl absent) - C₁₀H₁₇N₅ 215.28 Simplified structure, lacks piperazine-benzoyl group

*Calculated based on analogous brominated derivatives (C₂₁H₂₆BrN₅O: 444.4); dimethyl substitution replaces Br with CH₃, maintaining similar molecular weight.

Electronic and Steric Effects

  • 3,4-Dimethylbenzoyl vs. Bromobenzoyl : The dimethyl groups in the target compound donate electron density via methyl substituents, increasing the aromatic ring's electron richness compared to brominated analogs. This may enhance π-π stacking interactions in hydrophobic binding pockets. In contrast, bromine's electron-withdrawing nature could polarize the benzoyl group, favoring halogen bonding .
  • In brominated analogs (e.g., 2- or 4-bromo), the halogen's position affects spatial orientation and target accessibility .

Physicochemical Properties

  • Brominated analogs may exhibit higher density and polarity due to bromine’s atomic properties .
  • Solubility : The piperidine and piperazine moieties contribute to basicity, enhancing water solubility at physiological pH. Dimethyl substituents may reduce crystallinity compared to halogenated derivatives, favoring amorphous solid dispersions .

Biological Activity

The compound 2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine , also referred to as D573-0135, is a complex organic molecule with potential therapeutic applications. Its unique structure, which includes a piperazine ring and a pyrimidine core, suggests significant biological activity. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of D573-0135 is C23H31N5OC_{23}H_{31}N_{5}O with a molecular weight of 393.53 g/mol. The compound features key structural elements that contribute to its biological activity:

PropertyValue
Molecular FormulaC23H31N5O
Molecular Weight393.53 g/mol
LogP (Partition Coefficient)4.774
Water Solubility (LogSw)-4.51
Polar Surface Area40.368 Ų

These properties indicate a relatively hydrophobic compound with potential for good membrane permeability, which is essential for pharmacological activity.

Anticancer Properties

Preliminary studies suggest that D573-0135 exhibits anticancer properties by potentially inhibiting enzymes involved in cell proliferation. For instance, the compound may interact with specific protein kinases that regulate cell cycle progression and apoptosis. Research on similar compounds has shown promising results in inhibiting cancer cell lines, indicating that D573-0135 could be effective against various cancers.

Antimicrobial Effects

In addition to anticancer activity, there is evidence suggesting that D573-0135 may possess antimicrobial properties . Compounds with similar structures have been reported to inhibit bacterial growth and exhibit antifungal activity. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Neurological Applications

Given the presence of the piperazine moiety, D573-0135 might also be explored for its therapeutic potential in treating neurological disorders . Compounds with piperazine structures have been shown to interact with neurotransmitter receptors, potentially modulating synaptic transmission and offering benefits in conditions such as anxiety and depression.

The exact mechanisms through which D573-0135 exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may:

  • Bind selectively to dopamine receptors , influencing dopaminergic signaling pathways.
  • Inhibit specific protein kinases , disrupting cancer cell proliferation.
  • Interact with G protein-coupled receptors (GPCRs) , modulating neurotransmitter release and receptor activity.

Comparative Analysis

D573-0135 shares structural similarities with other compounds known for their biological activities. A comparative table highlights these relationships:

Compound NameStructural FeaturesUnique Properties
1-(2-Ethoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine Piperazine core with ethoxy and methoxy groupsAnticancer properties
3-(2-Methoxyphenyl)-1-cyclohexene Cyclohexene core with methoxy substitutionDifferent reactivity due to cyclic structure
1-Ethyl-3-(2-methoxy-5-methylphenyl)-2-thiourea Thiourea core with methoxy substitutionUnique behavior compared to pyrimidine core

This comparison underscores the distinctiveness of D573-0135 in terms of its potential therapeutic applications and interaction profiles.

Investigation of Antimicrobial Properties

Research into similar compounds has shown their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. These studies highlight the potential for D573-0135 to serve as a lead compound in developing new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what challenges arise during piperazine ring functionalization?

Answer:
The synthesis typically involves sequential functionalization of the piperazine and pyrimidine cores. Key steps include:

  • Coupling reactions : Use of coupling agents (e.g., EDCI/HOBt) to attach the 3,4-dimethylbenzoyl group to the piperazine ring. Temperature control (0–5°C) minimizes side reactions during acylation .
  • Nucleophilic substitution : Introduction of the piperidin-1-yl group to the pyrimidine ring under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Challenges : Competing side reactions during piperazine functionalization, such as over-alkylation or ring-opening, require careful stoichiometric control and inert atmospheres .

Basic: How can the compound’s structural integrity be validated post-synthesis?

Answer:
Use a combination of:

  • NMR spectroscopy : Compare chemical shifts of aromatic protons (δ 6.8–8.2 ppm for pyrimidine and benzoyl groups) and methyl groups (δ 2.1–2.5 ppm) with predicted splitting patterns .
  • X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., piperazine chair conformation) using single-crystal diffraction data (e.g., orthorhombic system with space group Pccn) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 450–460 for [M+H]⁺) and fragmentation patterns .

Advanced: How to design experiments to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Answer:
Address discrepancies via:

  • Standardized assays : Re-evaluate activity using uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl or methoxyphenyl substitutions) to identify substituent-specific effects .
  • Data normalization : Control for batch-to-batch purity differences (e.g., HPLC purity ≥95%) and solvent effects (e.g., DMSO concentration ≤0.1%) .

Advanced: What strategies optimize solubility and stability for in vivo pharmacokinetic studies?

Answer:

  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin-based formulations to enhance aqueous solubility .
  • pH adjustment : Stabilize the compound in buffered solutions (pH 6.5–7.4) to prevent hydrolysis of the pyrimidine ring .
  • Metabolic stability : Pre-screen with liver microsome assays (e.g., human CYP3A4 inhibition studies) to identify metabolic hotspots (e.g., piperazine N-dealkylation) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR or CDK2) with ATP concentration fixed at 10 µM .
  • Cellular assays : Cytotoxicity profiling in cancer cell lines (e.g., MTT assay in HeLa or A549 cells) with EC₅₀ determination .
  • Receptor binding : Radioligand displacement studies (e.g., σ-receptor binding using [³H]-DTG) to assess affinity .

Advanced: How to computationally model the compound’s interaction with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase ATP pockets (e.g., prioritize piperazine-pyrimidine hinge interactions) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the benzoyl-piperazine moiety .
  • QSAR modeling : Corinate substituent electronic parameters (e.g., Hammett σ values) with activity data from analogs .

Advanced: How to address low reproducibility in synthetic yields across labs?

Answer:

  • Reagent sourcing : Standardize suppliers for critical reagents (e.g., piperidine derivatives with ≥99% purity) .
  • Reaction monitoring : Employ in situ FTIR or LC-MS to track intermediate formation and adjust reaction times dynamically .
  • Scale-up protocols : Optimize mixing efficiency (e.g., Reynolds number >10,000) and thermal gradients in large batches .

Basic: What analytical techniques are critical for assessing purity and degradation products?

Answer:

  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/water) to resolve peaks for the parent compound (retention time ~12 min) and degradation byproducts .
  • TGA/DSC : Monitor thermal stability (decomposition onset >200°C) and identify polymorphic transitions .
  • Mass fragmentation libraries : Compare MS/MS spectra with databases to identify common impurities (e.g., de-methylated analogs) .

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